4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 2 positions, respectively, on the pyrrolo[3,2-d]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step processes. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency . Additionally, the use of solid-phase synthesis and flow chemistry can further streamline the production process, making it more suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The pyrrolo[3,2-d]pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting key cellular processes. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the fluorine atom at the 2-position but shares similar structural features and biological activities.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains an additional chlorine atom at the 2-position, which can influence its reactivity and biological properties.
4-Bromo-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Substitutes bromine for chlorine at the 4-position, potentially altering its chemical behavior and interactions.
Uniqueness
4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine stands out due to the presence of both chlorine and fluorine atoms, which can enhance its binding affinity and selectivity for specific molecular targets. This unique combination of substituents contributes to its potential as a versatile scaffold for drug development and other scientific applications .
Properties
Molecular Formula |
C6H3ClFN3 |
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Molecular Weight |
171.56 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H |
InChI Key |
SSXFKGNXFMHPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)F |
Origin of Product |
United States |
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